Cas no 1438401-07-0 (Demethoxy Aliskiren Fumarate (2:1))

Demethoxy Aliskiren Fumarate (2:1) structure
1438401-07-0 structure
商品名:Demethoxy Aliskiren Fumarate (2:1)
CAS番号:1438401-07-0
MF:C33H55N3O9
メガワット:637.804510354996
CID:5576400

Demethoxy Aliskiren Fumarate (2:1) 化学的及び物理的性質

名前と識別子

    • Demethoxy Aliskiren Fumarate (2:1)
    • インチ: 1S/C29H51N3O5.C4H4O4/c1-19(2)22(14-21-10-8-11-23(15-21)37-13-9-12-36-7)16-25(30)26(33)17-24(20(3)4)27(34)32-18-29(5,6)28(31)35;5-3(6)1-2-4(7)8/h8,10-11,15,19-20,22,24-26,33H,9,12-14,16-18,30H2,1-7H3,(H2,31,35)(H,32,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,24-,25-,26-;/m0./s1
    • InChIKey: SAEZZXYERNPHCU-DZJTYDGLSA-N
    • ほほえんだ: C(/C(=O)O)=C\C(=O)O.C(C1C=CC=C(OCCCOC)C=1)[C@H](C(C)C)C[C@H](N)[C@@H](O)C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N

Demethoxy Aliskiren Fumarate (2:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D231545-0.5mg
Demethoxy Aliskiren Fumarate (2:1)
1438401-07-0
0.5mg
$ 260.00 2022-06-05
TRC
D231545-50mg
Demethoxy Aliskiren Fumarate (2:1)
1438401-07-0
50mg
$ 21000.00 2023-09-08
TRC
D231545-5mg
Demethoxy Aliskiren Fumarate (2:1)
1438401-07-0
5mg
$2463.00 2023-05-18
TRC
D231545-.5mg
Demethoxy Aliskiren Fumarate (2:1)
1438401-07-0
5mg
$316.00 2023-05-18

Demethoxy Aliskiren Fumarate (2:1) 関連文献

Demethoxy Aliskiren Fumarate (2:1)に関する追加情報

Comprehensive Overview of Demethoxy Aliskiren Fumarate (2:1) (CAS No. 1438401-07-0): Properties, Applications, and Research Insights

Demethoxy Aliskiren Fumarate (2:1) (CAS No. 1438401-07-0) is a chemically modified derivative of Aliskiren, a well-known renin inhibitor used in the management of hypertension. This compound, characterized by its fumarate salt formulation in a 2:1 stoichiometric ratio, has garnered significant attention in pharmaceutical research due to its potential therapeutic benefits and improved physicochemical properties. The removal of the methoxy group (demethoxy) enhances its metabolic stability, making it a subject of interest for drug development and formulation studies.

In recent years, the demand for hypertension treatments has surged, driven by increasing global health awareness and the prevalence of cardiovascular diseases. Demethoxy Aliskiren Fumarate (2:1) aligns with this trend, as researchers explore its efficacy in blood pressure regulation and its potential to reduce side effects compared to traditional renin inhibitors. The compound's enhanced bioavailability and solubility profile are frequently cited in scientific literature, addressing common challenges in drug delivery systems.

The synthesis and characterization of Demethoxy Aliskiren Fumarate (2:1) involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and compliance with pharmaceutical standards, a critical factor for regulatory approvals. Additionally, its crystalline structure has been extensively studied to optimize manufacturing processes, reflecting the growing emphasis on green chemistry and sustainable production in the pharmaceutical industry.

From a commercial perspective, Demethoxy Aliskiren Fumarate (2:1) is often discussed in the context of patent landscapes and generic drug development. With the expiration of key patents for Aliskiren, derivative compounds like this one present opportunities for innovative formulations and cost-effective therapies. Market analysts highlight its potential in emerging economies, where affordable hypertension treatments are in high demand.

Ongoing research also explores the compound's role in combination therapies, particularly with angiotensin receptor blockers (ARBs) or diuretics. Such studies aim to address drug resistance and improve patient outcomes, aligning with the broader shift toward personalized medicine. Furthermore, its mechanism of action is a frequent topic in pharmacology forums, with researchers investigating its interaction with renin-angiotensin system (RAS) components.

In conclusion, Demethoxy Aliskiren Fumarate (2:1) (CAS No. 1438401-07-0) represents a promising candidate in the evolution of antihypertensive drugs. Its unique chemical properties, coupled with its potential clinical applications, make it a focal point for both academic and industrial research. As the pharmaceutical landscape continues to evolve, this compound is poised to play a pivotal role in addressing unmet medical needs in cardiovascular health.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.